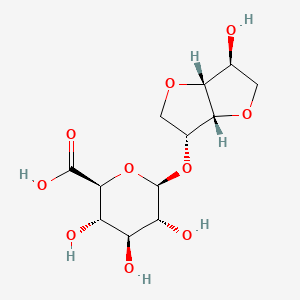
Canagliflozin 2-Methylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin involves multiple steps, starting with the preparation of key intermediates. Another method includes the preparation of the intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, which is then reduced under specific conditions .
Industrial Production Methods
Industrial production of Canagliflozin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as condensation reactions, reduction, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Canagliflozin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various intermediates and the final Canagliflozin compound, which is characterized by its specific molecular structure and functional groups .
Applications De Recherche Scientifique
Canagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
Mécanisme D'action
Canagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins located in the proximal tubules of the kidneys. This mechanism helps lower blood glucose levels and provides additional benefits such as weight loss and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin are all SGLT2 inhibitors used for managing type 2 diabetes. While they share a similar mechanism of action, Canagliflozin has been noted for its slightly higher efficacy in lowering HbA1c levels at higher doses compared to Dapagliflozin and Empagliflozin . Additionally, Canagliflozin has shown benefits in reducing the risk of cardiovascular events and improving renal outcomes in diabetic patients .
Conclusion
Canagliflozin 2-Methylphenyl is a significant compound in the treatment of type 2 diabetes mellitus. Its synthesis involves complex chemical reactions, and it has a wide range of applications in scientific research and medicine. Understanding its mechanism of action and comparing it with similar compounds highlights its unique benefits and contributions to diabetes management.
Propriétés
Formule moléculaire |
C24H25FO5S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
Clé InChI |
KJYXZWRTADGGMW-ZXGKGEBGSA-N |
SMILES isomérique |
CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)




